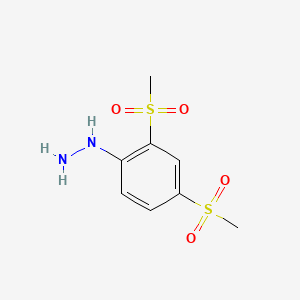
7-Hydroxy-1,2,3,4-tetrahydrochinolin
Übersicht
Beschreibung
7-Hydroxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H11NO. It is characterized by a quinoline core structure with a hydroxyl group at the 7th position.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 7-Hydroxy-1,2,3,4-tetrahydroquinoline involves the acylation of m-aminophenol to obtain a lactam, which is subsequently reduced to yield the desired quinoline .
- Another method includes the nitration and hydrogenation of tetrahydroquinoline, followed by hydrolysis to obtain 7-Hydroxy-1,2,3,4-tetrahydroquinoline .
Industrial Production Methods:
- Industrially, the compound can be synthesized through a series of chemical reactions involving readily available starting materials and standard organic synthesis techniques .
Types of Reactions:
Oxidation: 7-Hydroxy-1,2,3,4-tetrahydroquinoline can undergo oxidation reactions to form various quinoline derivatives.
Reduction: The compound can be reduced under specific conditions to yield different tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form a variety of substituted quinolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of tungstate ion is commonly used for oxidation reactions.
Substitution: Pyridine catalysis is often employed for substitution reactions involving the hydroxyl group.
Major Products:
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in developing drugs for treating various diseases.
Industry: The compound is used as an antioxidant and corrosion inhibitor in industrial applications.
Wirkmechanismus
Target of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . It is also harmful if swallowed or inhaled .
Mode of Action
It is known that quinoline derivatives, which include 7-hydroxy-1,2,3,4-tetrahydroquinoline, have the potential to function as powerful antioxidants against oxidative damage .
Biochemical Pathways
It is known that quinoline derivatives can damage vital molecules of biological importance such as phospholipids, proteins, and dna .
Result of Action
It is known that quinoline derivatives have the potential to function as powerful antioxidants against oxidative damage, which could be significantly helpful in neuroprotection against parkinsonism .
Action Environment
It is known that this compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also known that dust formation should be avoided, and the compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
7-Hydroxy-1,2,3,4-tetrahydroquinoline plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . These interactions can modulate enzyme activity, potentially affecting neurotransmission and other cellular processes.
Cellular Effects
The effects of 7-Hydroxy-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer activities against HeLa (human cervix carcinoma), HT29 (human colon carcinoma), C6 (rat glioblastoma), and MCF7 (human breast adenocarcinoma) cell lines . These effects are likely mediated through alterations in cell signaling and gene expression pathways.
Molecular Mechanism
At the molecular level, 7-Hydroxy-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase results in enzyme inhibition, affecting neurotransmitter levels and signaling . Additionally, its anticancer effects may involve the modulation of gene expression and cell cycle regulation.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and anticancer activity. At higher doses, toxic or adverse effects may occur . Understanding the dosage threshold is crucial for its potential therapeutic applications.
Metabolic Pathways
7-Hydroxy-1,2,3,4-tetrahydroquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with acetylcholinesterase and butyrylcholinesterase affects neurotransmitter metabolism
Transport and Distribution
Within cells and tissues, 7-Hydroxy-1,2,3,4-tetrahydroquinoline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these mechanisms is essential for its potential therapeutic use.
Subcellular Localization
The subcellular localization of 7-Hydroxy-1,2,3,4-tetrahydroquinoline can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall cellular effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: Shares the core structure but lacks the hydroxyl group at the 7th position.
7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline: A methylated derivative with similar chemical properties.
Uniqueness:
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJRGZMJZDSMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069235 | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58196-33-1 | |
| Record name | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58196-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-quinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 7-Hydroxy-1,2,3,4-tetrahydroquinoline in chemical synthesis, particularly within the context of the provided research papers?
A1: 7-Hydroxy-1,2,3,4-tetrahydroquinoline serves as a crucial starting material for synthesizing highly water-soluble and photostable fluorescent dyes. [, ] These dyes, based on a rigidified xanthene fragment derived from the reaction of 7-Hydroxy-1,2,3,4-tetrahydroquinoline with phthalic or trimellitic anhydride, show promise for use in advanced fluorescence microscopy techniques, including stimulated emission depletion microscopy (STED). [] One of the papers specifically focuses on the synthesis of pyranoquinoline laser dyes using 7-Hydroxy-1,2,3,4-tetrahydroquinoline as a precursor. []
Q2: How does the structure of the synthesized dyes contribute to their properties and applications?
A2: The sulfonated rhodamine dyes derived from 7-Hydroxy-1,2,3,4-tetrahydroquinoline exhibit high water solubility due to the presence of sulfonic acid groups. [] The rigid xanthene core structure enhances their photostability, making them suitable for long-duration imaging. [] Additionally, the inclusion of amino-reactive groups like NHS esters allows for easy conjugation to biomolecules, expanding their utility as fluorescent labels in biological microscopy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

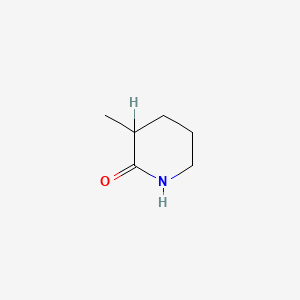
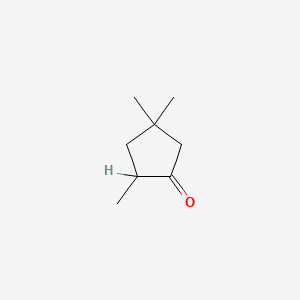
![N-phenyl-N-[(E)-1-phenylethylideneamino]aniline](/img/structure/B1294719.png)
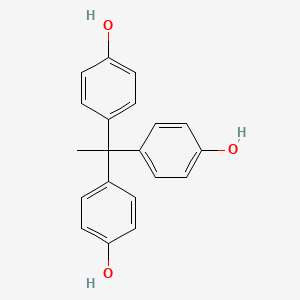

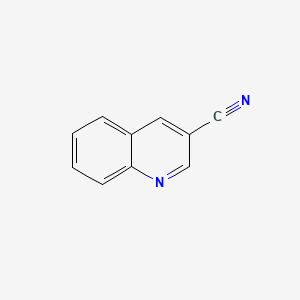

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)
